molecular formula C11H15NO4S B12069538 3-Methyl-4-(propane-2-sulfonamido)benzoic acid

3-Methyl-4-(propane-2-sulfonamido)benzoic acid

Cat. No.: B12069538
M. Wt: 257.31 g/mol
InChI Key: VVPWYEQNOWEEKL-UHFFFAOYSA-N
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Description

3-Methyl-4-(propane-2-sulfonamido)benzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a propane-2-sulfonamido substituent at the 4-position of the aromatic ring. The sulfonamido group in this compound may enhance solubility and biological interactions compared to simpler benzoic acid analogs, as sulfonamides are known for their hydrogen-bonding capabilities and role in drug design .

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

3-methyl-4-(propan-2-ylsulfonylamino)benzoic acid

InChI

InChI=1S/C11H15NO4S/c1-7(2)17(15,16)12-10-5-4-9(11(13)14)6-8(10)3/h4-7,12H,1-3H3,(H,13,14)

InChI Key

VVPWYEQNOWEEKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(propane-2-sulfonamido)benzoic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with propane-2-amine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity 3-Methyl-4-(propane-2-sulfonamido)benzoic acid suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(propane-2-sulfonamido)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-(propane-2-sulfonamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(propane-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex. These interactions can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Sulfonamide vs. Sulfonyl Derivatives

Key structural analogs include sulfonyl-substituted benzoic acids, such as 3-Methyl-4-(propane-2-sulfonyl)-benzoic acid (QD-6490, ). The distinction between sulfonamido (–SO₂–NH–) and sulfonyl (–SO₂–) groups significantly impacts physicochemical properties:

  • Reactivity : Sulfonamides are more nucleophilic at the nitrogen atom, enabling interactions with biological targets (e.g., enzymes) or participation in further synthetic modifications.
Compound Name Substituent at 4-position Molecular Weight (g/mol) Predicted Solubility
3-Methyl-4-(propane-2-sulfonamido)benzoic acid Sulfonamido (–SO₂–NH–C₃H₇) ~299.34* Moderate-High
3-Methyl-4-(propane-2-sulfonyl)benzoic acid Sulfonyl (–SO₂–C₃H₇) ~284.33* Low-Moderate

*Calculated based on standard atomic masses.

Toxicity Predictions Using QSTR Models

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives correlate molecular connectivity indices (0JA, 1JA) with oral LD₅₀ in mice (). For 3-methyl-4-(propane-2-sulfonamido)benzoic acid:

  • 0JA (Zero-order connectivity index) : Reflects the branching of the molecule. The methyl and sulfonamido groups likely increase 0JA compared to unsubstituted benzoic acid.
  • 1JA (First-order connectivity index) : Influenced by the sulfonamido group’s topology, which may elevate 1JA due to additional bonds and branching.
  • Predicted LD₅₀ : Higher connectivity indices (0JA × 1JA = JB) correlate with increased toxicity. This compound’s LD₅₀ is expected to be lower (more toxic) than benzoic acid (LD₅₀ ~2,530 mg/kg in rats) but higher than highly substituted analogs like trifluorinated derivatives (e.g., compounds) .

Electronic and Spectroscopic Properties

While direct data on 3-methyl-4-(propane-2-sulfonamido)benzoic acid are lacking, highlights that electric fields alter absorption spectra in related benzoic acid esters (e.g., DMABE). The sulfonamido group’s electron-withdrawing nature may redshift absorption bands compared to electron-donating substituents (e.g., –OCH₃), though this requires experimental validation .

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